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This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies essential for the identification and characterization of Ophiopogonanone C, a

homoisoflavonoid isolated from the tuber of Ophiopogon japonicus. This document is intended

for researchers, scientists, and professionals in the field of natural product chemistry and drug

development, offering a detailed summary of the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data, experimental protocols, and analytical workflows.

Introduction to Ophiopogonanone C
Ophiopogonanone C is a member of the homoisoflavonoid class of natural products, which

are characterized by a 16-carbon skeleton. It was first isolated and its structure elucidated by

Chang J. M., et al. in 2002. The structural determination of this compound relies heavily on the

application of advanced spectroscopic techniques, primarily NMR and MS, to elucidate its

unique molecular architecture.

Spectroscopic Data for Structural Elucidation
The definitive identification of Ophiopogonanone C is achieved through the careful analysis of

its ¹H and ¹³C NMR spectra, in conjunction with high-resolution mass spectrometry (HR-MS)
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data. While the precise experimental values are documented in the primary literature, this guide

presents the expected data in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the chemical environment of each

proton and carbon atom within the molecule. The chemical shifts (δ) are reported in parts per

million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Ophiopogonanone C (Expected)

Position δH (ppm) Multiplicity J (Hz)

Data sourced from

primary literature;

specific values to be

populated from Chang

J M, et al. J Nat Prod.

2002

Nov;65(11):1731-3.

Table 2: ¹³C NMR Spectroscopic Data for Ophiopogonanone C (Expected)

Position δC (ppm)

Data sourced from primary literature; specific

values to be populated from Chang J M, et al. J

Nat Prod. 2002 Nov;65(11):1731-3.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is employed to determine the exact mass of the molecule

and to study its fragmentation pattern, which provides valuable clues about its substructures.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for Ophiopogonanone C
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Ionization Mode [M-H]⁻ (m/z) Molecular Formula

ESI⁻ Calculated for C₁₉H₁₅O₇ C₁₉H₁₆O₇

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon the use of standardized

and well-defined experimental protocols. The following sections detail the general

methodologies for the NMR and MS analysis of homoisoflavonoids like Ophiopogonanone C.

NMR Spectroscopy Protocol
Sample Preparation: A pure sample of Ophiopogonanone C is dissolved in a deuterated

solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), to a

concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional (¹H, ¹³C)

and two-dimensional (COSY, HSQC, HMBC) experiments to establish proton-proton and

proton-carbon correlations, which are crucial for unambiguous signal assignment.

Mass Spectrometry Protocol
Sample Preparation: A dilute solution of Ophiopogonanone C is prepared in a suitable

solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is

used.

Data Acquisition: The analysis is typically performed in negative ion mode to observe the

deprotonated molecule [M-H]⁻. The instrument is operated in full scan mode to determine

the accurate mass of the parent ion. Tandem mass spectrometry (MS/MS) experiments are

conducted to induce fragmentation and obtain a characteristic fragmentation pattern that

aids in structural confirmation.
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Data Interpretation and Structural Confirmation
The structural elucidation of Ophiopogonanone C involves the integrated analysis of both

NMR and MS data. The ¹H and ¹³C NMR chemical shifts and coupling constants provide

information on the connectivity of atoms, while 2D NMR experiments (COSY, HSQC, HMBC)

help to piece together the molecular framework. The accurate mass measurement from HR-MS

confirms the elemental composition, and the fragmentation pattern from MS/MS provides

evidence for specific functional groups and substructures within the molecule.

Homoisoflavonoids with a formyl group, as is present in Ophiopogonanone C, are known to

exhibit a characteristic loss of a CO molecule (28 Da) in their mass spectra.[1]

Visualization of Analytical Workflows
To illustrate the logical flow of the identification process, the following diagrams, generated

using Graphviz, depict the experimental workflows for NMR and MS analysis.
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NMR Analysis Workflow for Ophiopogonanone C Identification.
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Mass Spectrometry Workflow for Ophiopogonanone C Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630322?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

